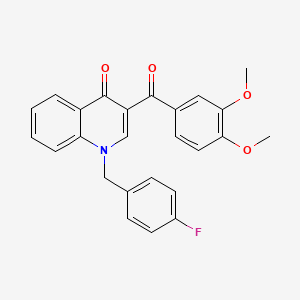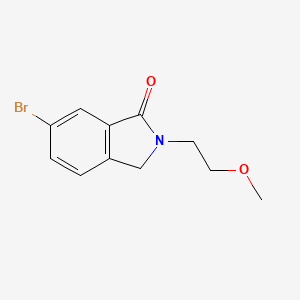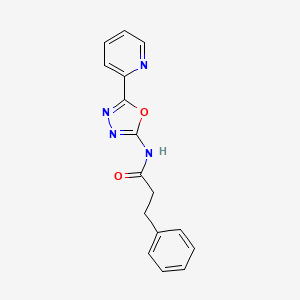
3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” is a heterocyclic compound. It features a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This type of compound is known to possess a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an acid derivative with a semicarbazide in the presence of phosphorus oxychloride . This forms a hydrazide derivative, which can then react with various acid chlorides to yield acylated compounds .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity of these compounds is reduced to such an extent that they show conjugated diene character .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives often involve the formation of a hydrazide derivative through the reaction of an acid derivative with a semicarbazide . This hydrazide derivative can then react with various acid chlorides to yield acylated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely. For example, some derivatives are known to exhibit luminescence . The exact properties of “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” would need to be determined experimentally.Scientific Research Applications
Antimicrobial and Cytotoxic Activities
A study by Desai et al. (2016) focused on the synthesis of fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs, demonstrating significant in vitro antimicrobial activity and cytotoxicity. These compounds showed potent antibacterial and antifungal activities, highlighting their potential as templates for developing new antimicrobial agents (Desai et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives for application in blue, green, and red phosphorescent OLEDs. These materials exhibited high electron mobilities and improved the efficiency and stability of OLEDs, indicating their utility in enhancing the performance of electronic displays (Shih et al., 2015).
Apoptosis Inducers and Anticancer Agents
Zhang et al. (2005) identified oxadiazole compounds as novel apoptosis inducers with potential anticancer activities. Their study highlighted the structural-activity relationship essential for the compounds' effectiveness against cancer cell lines, paving the way for new cancer treatments (Zhang et al., 2005).
Insecticidal Activities
Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth. Some compounds exhibited excellent insecticidal activity, suggesting their application in pest control (Qi et al., 2014).
Cytotoxic Agents
Kaya et al. (2016) explored the synthesis of 1,3,4-oxadiazole derivatives bearing a pyridine moiety and examined their cytotoxic activities. This research aimed to develop novel anticancer agents, with some compounds showing significant activity against A549 cell lines (Kaya et al., 2016).
Future Directions
The future directions for research on “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” and similar compounds could include further exploration of their synthesis, characterization, and biological activity. In particular, understanding their mechanism of action could lead to the development of new drugs .
properties
IUPAC Name |
3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-14(10-9-12-6-2-1-3-7-12)18-16-20-19-15(22-16)13-8-4-5-11-17-13/h1-8,11H,9-10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYCUULIFKFHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)
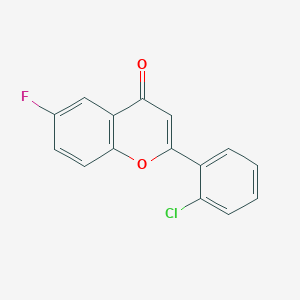
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)
![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)
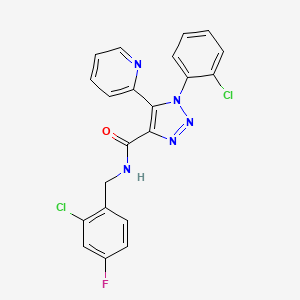

![7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2922752.png)
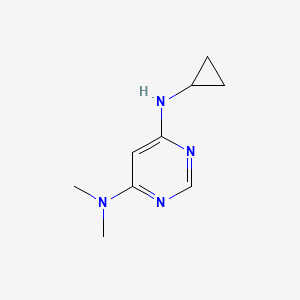
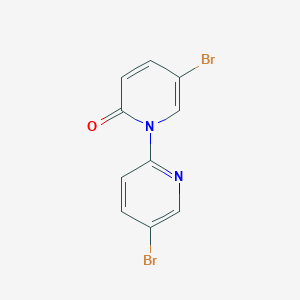
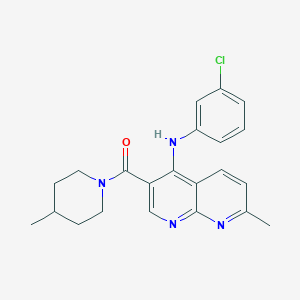
![1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2922759.png)
